Bevemipretide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

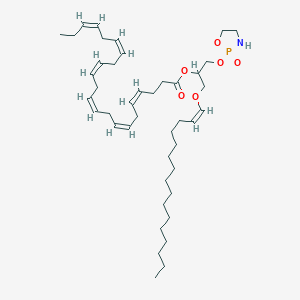

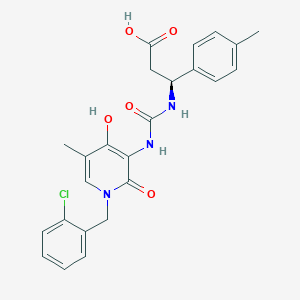

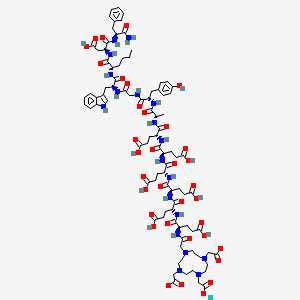

SBT-272 ist eine neuartige niedermolekulare Verbindung, die derzeit auf ihr potenzielles therapeutisches Nutzen bei der Behandlung neurodegenerativer Erkrankungen untersucht wird. Es wurde entwickelt, um Cardiolipin, ein Phospholipid, das in der inneren Mitochondrienmembran vorkommt, anzusprechen und zu stabilisieren, das eine entscheidende Rolle bei der Aufrechterhaltung der Mitochondrienstruktur und -funktion spielt .

Vorbereitungsmethoden

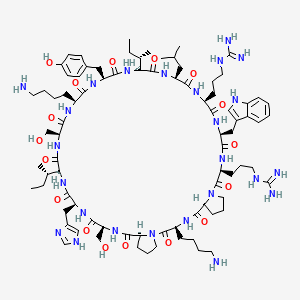

Die spezifischen Synthesewege und Reaktionsbedingungen für SBT-272 wurden in der verfügbaren Literatur nicht veröffentlicht. Es ist bekannt, dass SBT-272 ein Peptidomimetikum ist, das vom Mitochondrien-Zielpeptid Elamipretid abgeleitet ist . Die industriellen Produktionsmethoden für SBT-272 sind derzeit ebenfalls nicht öffentlich zugänglich.

Analyse Chemischer Reaktionen

SBT-272 interagiert hauptsächlich mit Cardiolipin in der inneren Mitochondrienmembran. Diese Interaktion trägt zur Stabilisierung der Mitochondrienstruktur und zur Verbesserung der Atmungsfunktion bei . Es wurde gezeigt, dass die Verbindung die Bildung schädlicher reaktiver Sauerstoffspezies reduziert und die Effizienz des Elektronentransports unter Stressbedingungen erhöht . Spezifische Details zu anderen Arten von chemischen Reaktionen, gängigen Reagenzien und Hauptprodukten, die aus diesen Reaktionen gebildet werden, sind in der aktuellen Literatur nicht verfügbar.

Wissenschaftliche Forschungsanwendungen

SBT-272 hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere im Bereich der neurodegenerativen Erkrankungen. Es hat neuroprotektive und Mitochondrien-schützende Wirkungen in präklinischen Modellen von Amyotropher Lateralsklerose, frontotemporaler Lobar-Demenz, Alpha-Synukleinopathie, Huntington-Krankheit und ischämischem Schlaganfall gezeigt . Darüber hinaus wurde SBT-272 auf seinen potenziellen Einsatz bei der Behandlung der altersbedingten Makuladegeneration untersucht . Die Fähigkeit der Verbindung, die Mitochondrienfunktion zu verbessern und die Neuroinflammation zu reduzieren, macht sie zu einem wertvollen Kandidaten für weitere Forschungen in diesen Bereichen.

Wirkmechanismus

SBT-272 entfaltet seine Wirkung, indem es selektiv an Cardiolipin in der inneren Mitochondrienmembran bindet. Diese Bindung trägt zur Stabilisierung der Mitochondrienstruktur und zur Organisation der Komponenten der Elektronentransportkette in Superkomplexe bei, was zu einer effizienteren oxidativen Phosphorylierung und einer reduzierten Bildung reaktiver Sauerstoffspezies führt . Durch die Verbesserung der Mitochondrienfunktion bietet SBT-272 Neuroprotektion und reduziert die Neuroinflammation in verschiedenen Modellen neurodegenerativer Erkrankungen .

Wirkmechanismus

SBT-272 exerts its effects by selectively binding to cardiolipin in the inner mitochondrial membrane. This binding helps to stabilize the mitochondrial structure and organize the components of the electron transport chain into supercomplexes, leading to more efficient oxidative phosphorylation and reduced generation of reactive oxygen species . By improving mitochondrial function, SBT-272 provides neuroprotection and reduces neuroinflammation in various models of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

SBT-272 ähnelt Elamipretid, einer anderen Verbindung, die Cardiolipin in der inneren Mitochondrienmembran anspricht. SBT-272 hat eine höhere Mitochondrienaufnahme, höhere Konzentrationen im Gehirn und eine höhere Bioverfügbarkeit im Vergleich zu Elamipretid gezeigt . Die Einzigartigkeit von SBT-272 liegt in seiner verbesserten Fähigkeit, das Gehirn zu durchdringen und Neuroprotektion in verschiedenen Modellen neurodegenerativer Erkrankungen zu bieten .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

CAS-Nummer |

2356106-71-1 |

|---|---|

Molekularformel |

C31H45N9O4 |

Molekulargewicht |

607.7 g/mol |

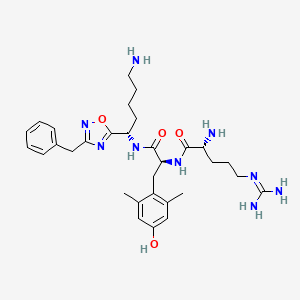

IUPAC-Name |

(2R)-2-amino-N-[(2S)-1-[[(1S)-5-amino-1-(3-benzyl-1,2,4-oxadiazol-5-yl)pentyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C31H45N9O4/c1-19-15-22(41)16-20(2)23(19)18-26(38-28(42)24(33)11-8-14-36-31(34)35)29(43)37-25(12-6-7-13-32)30-39-27(40-44-30)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-26,41H,6-8,11-14,17-18,32-33H2,1-2H3,(H,37,43)(H,38,42)(H4,34,35,36)/t24-,25+,26+/m1/s1 |

InChI-Schlüssel |

XEYINAAYNXIXPY-ZNZIZOMTSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C2=NC(=NO2)CC3=CC=CC=C3)NC(=O)[C@@H](CCCN=C(N)N)N)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C2=NC(=NO2)CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide](/img/structure/B10860823.png)